molecular formula C11H14 B100267 5-Phenyl-2-pentene CAS No. 16091-23-9

5-Phenyl-2-pentene

Cat. No. B100267
CAS RN: 16091-23-9
M. Wt: 146.23 g/mol
InChI Key: GLXIHKLBZUKOLW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-pentene is a chemical compound that belongs to the class of alkenes. It is an unsaturated hydrocarbon with a molecular formula of C11H14. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-pentene is not fully understood. However, it is believed to act as a ligand for certain receptors in the body. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyl-2-pentene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have antioxidant properties, which can help protect the body against oxidative stress. Additionally, it has been shown to have analgesic properties, which can help relieve pain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Phenyl-2-pentene in lab experiments is that it is readily available and relatively inexpensive. Additionally, it is stable under normal laboratory conditions, making it easy to handle and store. However, one limitation is that it can be difficult to purify, which can affect the accuracy of experimental results.

Future Directions

There are many future directions for research involving 5-Phenyl-2-pentene. One area of interest is the development of new drugs and pharmaceuticals based on the compound. Another area of interest is the study of its potential use in the treatment of various diseases and conditions. Additionally, there is potential for the development of new synthetic methods for the production of the compound.

Synthesis Methods

The synthesis of 5-Phenyl-2-pentene involves the reaction of 1-phenyl-1-pentene with a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction takes place under high temperature and pressure conditions, resulting in the formation of 5-Phenyl-2-pentene.

Scientific Research Applications

The unique properties of 5-Phenyl-2-pentene make it a valuable compound in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the production of fragrances, flavors, and other chemical products.

properties

IUPAC Name

[(E)-pent-3-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXIHKLBZUKOLW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881231
Record name (3E)-3-Penten-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-pentene

CAS RN

16091-23-9
Record name (3E)-3-Penten-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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